molecular formula C16H12FN3O3 B3007769 N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-84-9

N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B3007769
CAS No.: 886899-84-9
M. Wt: 313.288
InChI Key: ZKULUJUAGTWGLI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 4-fluorobenzyl group at the carboxamide position. This scaffold is synthesized via condensation reactions involving substituted aldehydes, ketones, and amines, followed by cyclization and functionalization steps. For example, derivatives of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are typically prepared by reacting ethyl esters with primary or secondary amines under reflux conditions in ethanol, as described in general synthetic protocols . The 4-fluorobenzyl substituent introduces electronegativity and lipophilicity, which may enhance bioavailability and target binding compared to non-halogenated analogs .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-11-6-4-10(5-7-11)9-18-14(21)13-15(22)19-12-3-1-2-8-20(12)16(13)23/h1-8,22H,9H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKULUJUAGTWGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzylamine with a suitable pyrido[1,2-a]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

HIV-1 Integrase Inhibition

One of the most notable applications of this compound is its role as an HIV-1 integrase inhibitor . Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidine exhibit potent activity against HIV-1 integrase, a crucial enzyme in the viral replication cycle. The compound's structural modifications have led to promising results in inhibiting viral spread in cell cultures, with IC50 values indicating high efficacy.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of bicyclic pyrimidinones that showed nanomolar activity against HIV-1 integrase. The introduction of specific substituents enhanced both potency and bioavailability, making them suitable candidates for further development as antiviral agents .

Anticancer Activity

Preliminary studies suggest that N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving DNA damage and cell cycle arrest.

  • Data Table : Anticancer Activity Assessment
Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Apoptosis induction
MCF78.5Cell cycle arrest
A5496.0DNA damage response

Neuroprotective Effects

Recent investigations have also focused on the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate oxidative stress and inflammation is under study.

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions, including:

  • Oxidation : Conversion of hydroxyl groups to carbonyls to enhance reactivity.
  • Amination : Introduction of amine groups to improve binding affinity to biological targets.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

  • Clinical Trials : Further evaluation in clinical settings to establish efficacy and safety profiles.
  • Structural Optimization : Modifying the chemical structure to enhance pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Analogs of N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Compound Name Substituents Biological Activity Key Findings References
N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 4-Cl-benzyl Antiviral (West Nile Virus) Demonstrated high antiviral activity (IC₅₀ = 0.8 µM) with low cytotoxicity (CC₅₀ > 100 µM).
N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 4-CH₃-benzyl Not reported Structural analog with reduced electronegativity; no significant activity data available.
N-(2-(diethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Diethylaminoethyl Unspecified Increased polarity due to the tertiary amine; potential for enhanced solubility but reduced membrane permeability.
N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 4-Cl-phenethyl Broad-spectrum antiviral Effective against Vaccinia, Hepatitis B/C, and Dengue viruses (IC₅₀ range: 1–5 µM).
7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 4-CH₃-benzyl, 7-CH₃ Diuretic Exhibited diuretic properties in preclinical models (ED₅₀ = 12 mg/kg).

Key Comparative Insights

Chlorinated analogs, however, show superior antiviral potency, likely due to stronger hydrophobic interactions with viral targets . Fluorine’s smaller atomic radius reduces steric hindrance, which may favor binding to enzymes like dihydrofolate reductase (implicated in diuretic activity) .

Alkyl vs. Aromatic Side Chains: Phenethyl derivatives (e.g., N-(4-chlorophenethyl)-...) exhibit broader antiviral activity compared to benzyl-substituted analogs, likely due to extended π-π stacking interactions with viral proteases .

Methyl Substitution on the Core :

  • Addition of a methyl group at the 7-position (e.g., 7-methyl-N-(4-methylbenzyl)-...) shifts activity toward diuretic effects, suggesting that steric modifications at this position alter target selectivity .

Biological Activity

N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

  • Chemical Structure : The compound features a pyrido[1,2-a]pyrimidine core, which is known for its versatility in biological applications. Its molecular formula is C16H12FN3O3C_{16}H_{12}FN_3O_3 with a molecular weight of 313.28 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management .
  • Anticancer Activity : It exhibits inhibitory effects on cancer cell proliferation, potentially through the modulation of signaling pathways related to cell growth and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Fluorine Substitution : The presence of the fluorobenzyl group enhances the compound's lipophilicity and may improve its binding affinity to target proteins .
  • Hydroxyl Group : The hydroxyl group contributes to the compound's solubility and may play a role in hydrogen bonding interactions with biological targets .

Biological Activity Data

Activity TypeObservationsReference
DPP-IV InhibitionSignificant inhibition observed in vitro
Anticancer PotentialInhibitory effects on various cancer cell lines
Enzymatic InteractionsModulation of signaling pathways

Case Study 1: DPP-IV Inhibition

In a study evaluating the efficacy of various compounds against DPP-IV, this compound demonstrated a competitive inhibition profile. This suggests potential use in managing type 2 diabetes by prolonging the action of incretin hormones.

Case Study 2: Anticancer Activity

Another investigation involved the treatment of HeLa and HCT116 cell lines with the compound. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how can side product formation be minimized?

  • Methodological Answer : The compound can be synthesized via amidation of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with 4-fluorobenzylamine in boiling ethanol. Key modifications include using triethyl methanetricarboxylate as both a solvent and condensing agent at 150°C to suppress side reactions. Excess amine ensures complete conversion, and cooling the reaction mixture in ice facilitates crystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR spectroscopy (e.g., sharp singlet for the 4-fluorobenzyl group at δ ~4.7 ppm) and elemental analysis (C, H, N content within ±0.3% of theoretical values). X-ray crystallography reveals zwitterionic forms in the solid state, with protonation at the pyridine nitrogen and deprotonation at the 3-carboxamide carbonyl .

Q. What physicochemical properties influence its solubility and isolation?

  • Methodological Answer : The compound exists as colorless crystals with moderate solubility in DMF/DMSO and poor aqueous solubility. The reduced acidity of the 2-hydroxy group (pKa ~8.5) limits salt formation with amines, simplifying isolation via ether washing .

Advanced Research Questions

Q. How does methylation at position 8 of the pyrido[1,2-a]pyrimidine core affect biological activity?

  • Methodological Answer : Introducing a methyl group at position 8 (via 2-amino-4-methylpyridine precursors) enhances analgesic activity in para-substituted derivatives. For example, the 4-fluorobenzylamide derivative exhibits 30% greater efficacy than Piroxicam in acetic acid writhing models. This modification likely improves target binding via steric or electronic effects .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antiviral vs. analgesic effects)?

  • Methodological Answer : Discrepancies arise from structural variations (e.g., alkylaminoalkylamide vs. arylalkylamide substituents). Systematic SAR studies show that dialkylaminoalkylamides (e.g., N-(2-(butyl(methyl)amino)ethyl derivatives) exhibit antiviral potential due to improved water solubility, while 4-fluorobenzylamides prioritize analgesic activity via COX-2 inhibition. Bioassays must control for substituent-specific pharmacokinetics .

Q. How can crystallographic data inform the design of analogs with enhanced metabolic stability?

  • Methodological Answer : X-ray structures reveal a zwitterionic form that stabilizes the molecule in the solid state. Modifications to the 4-fluorobenzyl group (e.g., introducing electron-withdrawing substituents) can mimic this stabilization in vivo, reducing oxidative metabolism. Computational docking studies (e.g., with COX-2) further guide substitutions at positions 3 and 8 .

Q. What experimental models are appropriate for evaluating its analgesic mechanism of action?

  • Methodological Answer : Standardized models include:

  • Acetic acid-induced writhing (peripheral analgesia).
  • Hot-plate test (central analgesia).
  • COX-1/COX-2 inhibition assays (enzyme-specific activity).
    The 4-fluorobenzylamide derivative shows ED₅₀ values comparable to NSAIDs, with selectivity ratios (COX-2/COX-1) determined via IC₅₀ measurements .

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